4-Chloro-6-(3,4-dimethylpiperazin-1-yl)pyrimidine
Overview
Description
4-Chloro-6-(3,4-dimethylpiperazin-1-yl)pyrimidine is a heterocyclic compound that contains a pyrimidine ring substituted with a chloro group at the 4-position and a 3,4-dimethylpiperazin-1-yl group at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(3,4-dimethylpiperazin-1-yl)pyrimidine typically involves the nucleophilic substitution of a chloro group on a pyrimidine ring with a 3,4-dimethylpiperazine moiety. One common method involves the reaction of 4,6-dichloropyrimidine with 3,4-dimethylpiperazine under basic conditions . The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide or dimethyl sulfoxide, with a base like potassium carbonate or sodium hydride to facilitate the substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(3,4-dimethylpiperazin-1-yl)pyrimidine can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The piperazine ring can be oxidized or reduced under appropriate conditions.
Coupling reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products Formed
Nucleophilic substitution: Various substituted pyrimidines depending on the nucleophile used.
Oxidation and reduction: Oxidized or reduced forms of the piperazine ring.
Coupling reactions: Biaryl or diaryl compounds.
Scientific Research Applications
4-Chloro-6-(3,4-dimethylpiperazin-1-yl)pyrimidine has several applications in scientific research:
Medicinal chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological studies: Investigated for its interactions with biological targets such as enzymes and receptors.
Chemical biology: Utilized in the development of chemical probes to study biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(3,4-dimethylpiperazin-1-yl)pyrimidine depends on its specific interactions with molecular targets. It may act as an inhibitor or modulator of enzymes or receptors involved in various biological pathways. The piperazine ring can enhance binding affinity and specificity to target proteins, while the pyrimidine ring can participate in hydrogen bonding and π-π interactions .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidine
- 4-Chloro-6-(4-phenylpiperazin-1-yl)pyrimidine
- 4-Chloro-6-(4-ethylpiperazin-1-yl)pyrimidine
Uniqueness
4-Chloro-6-(3,4-dimethylpiperazin-1-yl)pyrimidine is unique due to the presence of the 3,4-dimethylpiperazine moiety, which can confer distinct steric and electronic properties compared to other piperazine-substituted pyrimidines. This uniqueness can result in different biological activities and binding affinities, making it a valuable compound for drug discovery and development .
Properties
IUPAC Name |
4-chloro-6-(3,4-dimethylpiperazin-1-yl)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN4/c1-8-6-15(4-3-14(8)2)10-5-9(11)12-7-13-10/h5,7-8H,3-4,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POUAVIFXBYKVTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C)C2=CC(=NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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